5-Methyl-3-propyl-1H-indazole
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Overview
Description
5-Methyl-3-propyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The compound’s structure consists of a fused benzene and pyrazole ring, with a methyl group at the 5-position and a propyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-propyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common method involves the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . Another approach is the synthesis via consecutive formation of C-N and N-N bonds from 2-azidobenzaldehydes and amines .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-propyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atoms of the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Methyl-3-propyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Methyl-3-propyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without the methyl and propyl substitutions.
2H-Indazole: A structural isomer with different electronic properties.
3-Methyl-1H-indazole: Similar structure but with a methyl group at the 3-position instead of the propyl group.
Uniqueness
5-Methyl-3-propyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .
Properties
CAS No. |
110967-35-6 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-methyl-3-propyl-2H-indazole |
InChI |
InChI=1S/C11H14N2/c1-3-4-10-9-7-8(2)5-6-11(9)13-12-10/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
GRRFAHJFLWPDSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C=C(C=CC2=NN1)C |
Origin of Product |
United States |
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